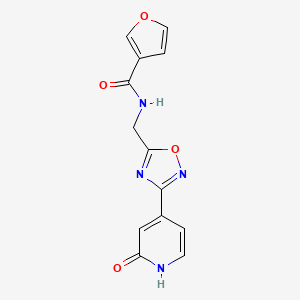

5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Molecular Structure Analysis

The molecular structure of “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound . The compound has a linear formula of C13H13N3O2 .Chemical Reactions Analysis

In disubstituted pyrimidines like “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine”, the relative positions of the substituents are decisive for any reaction . For instance, 4,6-diamino- and 4,6-dihydroxypyrimidines are 5-nitrosated to give 5-nitrosopyrimidine-4,6-diamine and 5-nitrosopyrimidine-4,6-diol respectively .科学的研究の応用

Reactions and Transformations

Studies on 4-amino-5-nitro-6-phenylethynylpyrimidines reveal that these compounds undergo various chemical transformations, including rearrangement and addition reactions catalyzed by pyridine and influenced by primary and secondary amines and thiols. These reactions result in the formation of 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides and regio- and stereoselective addition products, showcasing the chemical versatility of the nitro-phenylethynylpyrimidine framework for synthesizing complex heterocyclic compounds (Čikotienė et al., 2007).

Biological Activity and Synthetic Applications

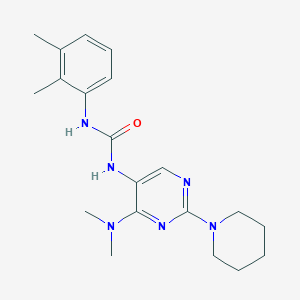

Research into the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has highlighted the preparation of a new series of compounds from intermediates similar to 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine. These compounds have been explored for their significant larvicidal activity, suggesting potential applications in developing pest control agents. The variation in biological activity among these derivatives emphasizes the role of specific functional groups in modulating the properties of pyrimidine compounds (Gorle et al., 2016).

Polymer Science and Engineering

In the field of polymer science, the introduction of pyrimidine and similar heterocyclic units into polymer backbones has been investigated to enhance material properties such as thermal stability, solubility, and mechanical strength. For example, studies on fluorinated polyimides based on aromatic diamines, resembling 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine, have demonstrated improved solubility and thermal properties, making these materials suitable for advanced applications in electronics and aerospace industries (Yang & Chen, 2005).

Novel Synthetic Routes and Molecular Structures

The exploration of synthetic routes to create multisubstituted tetrahydropyrimidines and related compounds starting from nitroenamines showcases the utility of 5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine and its derivatives in accessing a broad range of heterocyclic compounds. These synthetic endeavors provide valuable insights into the chemistry of nitropyrimidines and open up new avenues for the development of pharmaceuticals, agrochemicals, and other nitrogen-containing heterocycles (Vincze et al., 2015).

将来の方向性

The future directions for “5-nitro-N-(1-phenylethyl)pyrimidine-4,6-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions has been presented, which can be used to generate new purine libraries for drug discovery . This simple synthesis route, free of heavy metal and expensive raw materials, makes it promising to quickly realize this material in large-scale industrial production as a green primary explosive .

特性

IUPAC Name |

5-nitro-4-N-(1-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-8(9-5-3-2-4-6-9)16-12-10(17(18)19)11(13)14-7-15-12/h2-8H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGZNSBLGPGMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N4-(1-phenylethyl)pyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

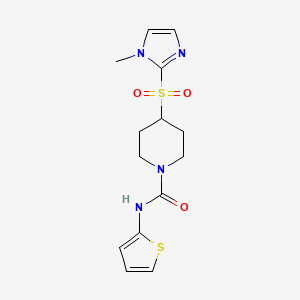

![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)

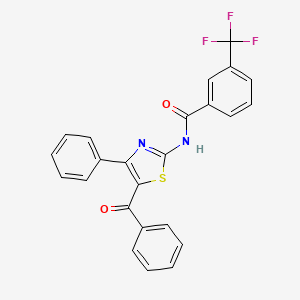

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)

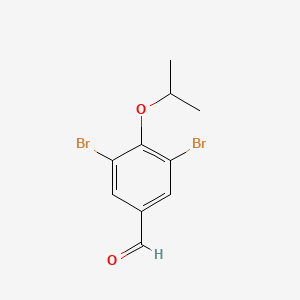

![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)

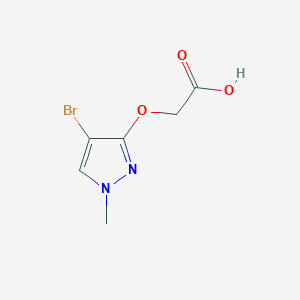

![2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2986531.png)